molecular formula C16H11NO2 B15296536 3-Phenylquinoline-4-carboxylic acid CAS No. 78317-97-2

3-Phenylquinoline-4-carboxylic acid

Cat. No.: B15296536
CAS No.: 78317-97-2
M. Wt: 249.26 g/mol
InChI Key: CGLYUMRYFOEGNE-UHFFFAOYSA-N
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Description

3-Phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered significant attention due to its diverse pharmacological and industrial applications. This compound features a quinoline core structure with a phenyl group at the 3-position and a carboxylic acid group at the 4-position. The unique structural attributes of this compound contribute to its wide range of biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Doebner-Miller reaction, where aniline, benzaldehyde, and pyruvic acid are used as starting materials. The reaction typically proceeds under acidic conditions, often using sulfuric acid as a catalyst .

Another approach involves the Friedländer synthesis, which utilizes 2-aminobenzophenone and ethyl acetoacetate as starting materials. This reaction is carried out under basic conditions, often using sodium ethoxide as a base .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow reactors. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

3-Phenylquinoline-4-carboxylic acid has been extensively studied for its scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit histone deacetylases (HDACs), leading to the modulation of gene expression and induction of apoptosis in cancer cells. The compound also interacts with enzymes and receptors involved in microbial and viral replication, contributing to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Similar in structure but with the phenyl group at the 2-position.

    3-Hydroxyquinoline-4-carboxylic acid: Features a hydroxyl group at the 3-position instead of a phenyl group.

    2,3-Diphenylquinoline-4-carboxylic acid: Contains phenyl groups at both the 2- and 3-positions.

Uniqueness

3-Phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit HDACs and its broad-spectrum antimicrobial properties set it apart from other quinoline derivatives .

Properties

CAS No.

78317-97-2

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

3-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H11NO2/c18-16(19)15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H,(H,18,19)

InChI Key

CGLYUMRYFOEGNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)C(=O)O

Origin of Product

United States

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